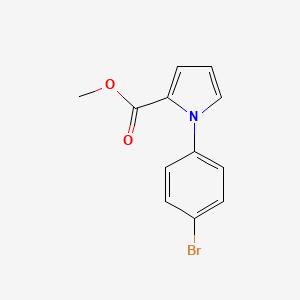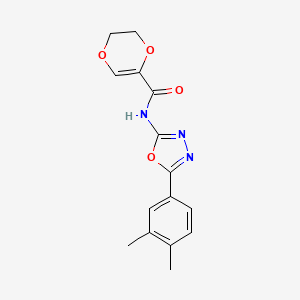
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, a key component of this compound, have been synthesized and evaluated asacetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Mode of Action
This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound could potentially affect the cholinergic pathway, which plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft due to the inhibition of acetylcholinesterase. This could potentially enhance cholinergic neurotransmission, affecting various physiological functions such as memory and learning .
Analyse Biochimique
Biochemical Properties
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interactions of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is suggested that nitrile imine might be an important intermediate in the transformation of oxadiazole derivatives
Propriétés
IUPAC Name |
2-methoxy-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-9-14(19)18-7-12(11-5-3-2-4-6-11)13(8-18)15-16-10-21-17-15/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRMZAIBDSYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid](/img/structure/B2821681.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2821687.png)
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2821689.png)


![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2821692.png)
![2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2821693.png)
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)
![4-[BUTYL(ETHYL)SULFAMOYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2821700.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2821702.png)

